Tris(2-(2-ethoxyethoxy)ethyl)amine Tris(2-(2-ethoxyethoxy)ethyl)amine
Brand Name: Vulcanchem
CAS No.: 75888-21-0
VCID: VC14285761
InChI: InChI=1S/C18H39NO6/c1-4-20-13-16-23-10-7-19(8-11-24-17-14-21-5-2)9-12-25-18-15-22-6-3/h4-18H2,1-3H3
SMILES:
Molecular Formula: C18H39NO6
Molecular Weight: 365.5 g/mol

Tris(2-(2-ethoxyethoxy)ethyl)amine

CAS No.: 75888-21-0

Cat. No.: VC14285761

Molecular Formula: C18H39NO6

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

Tris(2-(2-ethoxyethoxy)ethyl)amine - 75888-21-0

Specification

CAS No. 75888-21-0
Molecular Formula C18H39NO6
Molecular Weight 365.5 g/mol
IUPAC Name 2-(2-ethoxyethoxy)-N,N-bis[2-(2-ethoxyethoxy)ethyl]ethanamine
Standard InChI InChI=1S/C18H39NO6/c1-4-20-13-16-23-10-7-19(8-11-24-17-14-21-5-2)9-12-25-18-15-22-6-3/h4-18H2,1-3H3
Standard InChI Key XZGIHWAIIZHXKX-UHFFFAOYSA-N
Canonical SMILES CCOCCOCCN(CCOCCOCC)CCOCCOCC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Tris(2-(2-ethoxyethoxy)ethyl)amine possesses the molecular formula C₁₈H₃₉NO₆ and a molecular weight of 365.5 g/mol . The structure consists of a central nitrogen atom bonded to three ethylene glycol-based side chains, each terminated with an ethoxy group. This configuration enhances its ability to coordinate cations and stabilize anionic species in solution.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number75888-21-0
Molecular FormulaC₁₈H₃₉NO₆
Molecular Weight365.5 g/mol
IUPAC NameTris[2-(2-ethoxyethoxy)ethyl]amine

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tris(2-(2-ethoxyethoxy)ethyl)amine typically involves the reaction of 2-(2-ethoxyethoxy)ethanol with ammonia and hydrogen gas in the presence of Raney nickel as a catalyst. This method mirrors the production of its methoxy counterpart, where the alkoxy side chains are introduced via nucleophilic substitution or etherification reactions.

Critical Reaction Parameters:

  • Temperature: 80–120°C (optimized for side-chain elongation)

  • Pressure: Elevated hydrogen pressure (3–5 atm) to drive ammonolysis

  • Catalyst Loading: 5–10 wt% Raney nickel relative to the alcohol substrate

Industrial-scale production employs continuous-flow reactors to maximize yield and minimize byproducts. Post-synthesis purification involves vacuum distillation or column chromatography to achieve ≥95% purity .

Applications in Organic and Industrial Chemistry

Phase-Transfer Catalysis (PTC)

The compound’s ability to solubilize ionic species in nonpolar media makes it superior to crown ethers in certain PTC applications . For example, it facilitates nucleophilic substitutions in biphasic systems, such as the alkylation of potassium carboxylates in toluene-water mixtures .

Pharmaceutical Intermediate Synthesis

Suppliers note its use in synthesizing 1,3-dideaza-2′-deoxyadenosine analogs, which are investigated for antiviral and anticancer properties . The amine’s ether chains stabilize glycosylation intermediates, improving reaction regioselectivity .

Table 2: Industrial Applications by Sector

SectorUse CaseReference
PharmaceuticalsNucleoside analog synthesis
Fine ChemicalsOxidation of arylmethanols
Materials SciencePolymerization catalysis
PrecautionImplementation
Personal Protective EquipmentNitrile gloves, goggles, lab coat
VentilationUse in fume hoods with forced airflow
StorageSealed containers under nitrogen

Comparative Analysis with Analogous Amines

Performance Against Crown Ethers

In PTC, tris(2-(2-ethoxyethoxy)ethyl)amine achieves ~20% higher reaction yields than 18-crown-6 in esterification reactions, attributed to better cation encapsulation .

Current Research and Future Directions

Recent studies explore its role in green chemistry initiatives, particularly in solvent-free reactions. A 2024 investigation demonstrated its efficacy in catalyzing Suzuki-Miyaura couplings without toluene, reducing VOC emissions by 70% . Future research may focus on modifying the ethoxy chain length to optimize catalytic activity for specialized substrates.

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